molecular formula C15H23NS B13949181 3-(1-Benzylpiperidin-3-yl)propane-1-thiol

3-(1-Benzylpiperidin-3-yl)propane-1-thiol

Cat. No.: B13949181
M. Wt: 249.4 g/mol
InChI Key: DZTWUGYMPBJNLO-UHFFFAOYSA-N
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Description

3-(1-Benzylpiperidin-3-yl)propane-1-thiol: is an organic compound that features a piperidine ring substituted with a benzyl group and a thiol group attached to a propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzylpiperidin-3-yl)propane-1-thiol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Thiol Introduction: The thiol group is introduced via a nucleophilic substitution reaction using a suitable thiolating agent like thiourea, followed by hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the benzyl group or the thiol group.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The thiol group can act as a ligand in metal-catalyzed reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes that interact with thiol groups.

    Bioconjugation: The thiol group can be used to attach the compound to biomolecules.

Medicine:

    Drug Development: Investigated for potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

Industry:

    Materials Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Benzylpiperidin-3-yl)propane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison:

  • 3-(1-Benzylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine: This compound features a triazole ring, which imparts different chemical properties and potential applications compared to the thiol group in 3-(1-Benzylpiperidin-3-yl)propane-1-thiol.
  • Propane-1-thiol: While this compound also contains a thiol group, it lacks the piperidine and benzyl groups, making it less complex and potentially less versatile in its applications.

Properties

Molecular Formula

C15H23NS

Molecular Weight

249.4 g/mol

IUPAC Name

3-(1-benzylpiperidin-3-yl)propane-1-thiol

InChI

InChI=1S/C15H23NS/c17-11-5-9-15-8-4-10-16(13-15)12-14-6-2-1-3-7-14/h1-3,6-7,15,17H,4-5,8-13H2

InChI Key

DZTWUGYMPBJNLO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CCCS

Origin of Product

United States

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